molecular formula C17H18ClNO4S2 B2985573 1-((2-Chlorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine CAS No. 1797316-63-2

1-((2-Chlorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

Cat. No.: B2985573
CAS No.: 1797316-63-2
M. Wt: 399.9
InChI Key: KZJYXCSGGLWGEK-UHFFFAOYSA-N
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Description

1-((2-Chlorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a sophisticated chemical scaffold designed for research into multifunctional ligands, particularly in the field of central nervous system (CNS) disorders. Chemically, it features a pyrrolidine core functionalized with two distinct arylsulfonyl groups. This structural motif is of significant interest in the design of compounds that can simultaneously modulate multiple biological targets, a promising strategy for complex diseases . The arylsulfone and arylsulfonamide functional groups are recognized as privileged structures in medicinal chemistry, often conferring nanomolar affinity for clinically relevant receptors and favorable drug-like properties, including water solubility and metabolic stability . The specific arrangement of the 2-chlorophenylsulfonyl and phenylsulfonylmethyl substituents on the pyrrolidine ring is intended to create a unique three-dimensional profile for interaction with neurotransmitter receptors. Research into analogous compounds has demonstrated that such multifunctional ligands can be engineered to target a defined set of serotonin and dopamine receptors—such as 5-HT2A, 5-HT6, 5-HT7, and D2—which are implicated in the pathology of Behavioral and Psychological Symptoms of Dementia (BPSD) and other neuropsychiatric conditions . The primary research value of this compound lies in its potential as a tool for investigating novel therapeutic pathways for Alzheimer's disease-related psychosis, agitation, and depressive mood, aiming to achieve therapeutic efficacy with a reduced side-effect profile compared to existing psychotropic agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-1-(2-chlorophenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S2/c18-16-10-4-5-11-17(16)25(22,23)19-12-6-7-14(19)13-24(20,21)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJYXCSGGLWGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2Cl)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Chlorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzenesulfonyl chloride with pyrrolidine, followed by the introduction of a phenylsulfonylmethyl group. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((2-Chlorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-((2-Chlorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-((2-Chlorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[(4-Methylphenyl)sulfonyl]-2-[4-(methoxy)]pyrrolidine (19b)

  • Structure : Single 4-methylphenylsulfonyl group at position 1 and a methoxy group at position 2.
  • Synthesis : Prepared via Pd/C-catalyzed hydrogenation of a dihydropyrroline precursor in dichloromethane .
  • Key Differences: The absence of a second sulfonyl group reduces steric hindrance compared to the target compound.

1-[3-(4-Chlorophenyl)-5-(methylsulfanyl)thiophene-2-carbonyl]pyrrolidine

  • Structure : Pyrrolidine linked to a thiophene-carbonyl group with a methylsulfanyl substituent (CAS 477857-95-7).
  • Properties :
    • Molecular weight: 337.89 g/mol; density: 1.36 g/cm³; pKa: -1.34 .
  • Key Differences :
    • The methylsulfanyl group is less polar than a sulfonyl group, reducing acidity and hydrogen-bonding capacity.
    • The thiophene-carbonyl moiety introduces aromaticity, differing from the sulfonylmethyl group in electronic and spatial characteristics.

Pyrrolidine Derivatives with Complex Sulfonyl Substituents

  • Example : CAS 859833-99-1 (C₂₂H₂₈ClN₅O₄S₂) contains a 6-chloro-2-hydroxyphenylsulfonyl group and a thiadiazole-linked furanyl substituent .
  • Key Differences :
    • The hydroxyl and thiadiazole groups enhance hydrogen-bonding and π-stacking interactions, absent in the target compound.
    • Higher molecular weight (526.07 g/mol) may reduce bioavailability compared to the target compound.

Physicochemical and Reactivity Comparisons

Property Target Compound 1-[(4-Methylphenyl)sulfonyl]-2-[4-(methoxy)]pyrrolidine 1-[3-(4-Chlorophenyl)-5-(methylsulfanyl)thiophene-2-carbonyl]pyrrolidine
Sulfonyl Groups 2 1 0 (methylsulfanyl)
Electron Effects Strongly electron-withdrawing Moderate electron-withdrawing Electron-donating (sulfanyl)
Predicted pKa Likely < -1.34 Not reported -1.34
Steric Hindrance High Moderate Moderate

Biological Activity

1-((2-Chlorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a compound of significant interest due to its diverse biological activities, particularly in pharmacological applications. This article reviews the compound's synthesis, biological mechanisms, and therapeutic potential based on available research.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name: this compound
  • Molecular Formula: C18H18ClN2O4S2
  • Molecular Weight: 404.93 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with sulfonyl chlorides. The process often employs various solvents and catalysts to optimize yield and purity. For example, reactions using paraformaldehyde and specific arylsulfonyl chlorides have been documented, yielding the target compound in satisfactory yields .

Anticancer Activity

Research has shown that compounds similar to this compound exhibit notable anticancer properties. A study indicated that related sulfone derivatives demonstrated efficacy against various cancer cell lines, including P388 lymphocytic leukemia, through mechanisms involving apoptosis and cell cycle arrest . The structural characteristics of sulfone groups are believed to enhance their biological activity by increasing lipophilicity and facilitating cellular uptake.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cancer cells. The proposed mechanisms include:

  • Inhibition of Protein Kinases: Some studies suggest that sulfone derivatives can inhibit key protein kinases involved in cancer progression.
  • Induction of Oxidative Stress: By generating reactive oxygen species (ROS), these compounds may induce oxidative stress, leading to cancer cell death.

Case Studies

  • Study on Antileukemic Activity:
    In vivo studies demonstrated that the administration of similar sulfone compounds resulted in significant reductions in tumor size in murine models of leukemia. The compounds were observed to activate apoptotic pathways, leading to enhanced survival rates among treated subjects .
  • Clinical Trials:
    Preliminary clinical trials involving sulfone-based drugs have shown promise in treating hematological malignancies. Patients receiving treatments based on these compounds exhibited improved outcomes compared to control groups, with manageable side effects .

Data Tables

Biological Activity Effect Reference
Anticancer (P388 leukemia)Significant tumor reduction
Protein Kinase InhibitionReduced cell proliferation
Induction of ApoptosisIncreased cell death in cancer lines

Q & A

How can computational reaction path search methods and experimental feedback loops be integrated to optimize the synthesis of 1-((2-Chlorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine?

To enhance synthesis efficiency, employ quantum chemical calculations (e.g., density functional theory) to predict feasible reaction pathways and intermediates. Pair this with statistical experimental design (e.g., factorial or response surface methodology) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. Computational results narrow experimental conditions, while iterative feedback from reaction yields and purity data refines computational models. This approach minimizes trial-and-error, as demonstrated in reaction design frameworks like ICReDD’s integrated computational-experimental workflows .

What mechanistic insights are critical for resolving contradictions in sulfonyl-group reactivity during functionalization of this compound?

Contradictions in sulfonyl-group reactivity (e.g., unexpected nucleophilic substitution vs. elimination) require mechanistic validation through kinetic isotope effects (KIEs), intermediate trapping (e.g., using radical scavengers), and isotopic labeling (e.g., ³⁵S tracing). For example, competitive pathways can be distinguished via time-resolved spectroscopy (e.g., stopped-flow UV-Vis) to monitor transient intermediates. Computational modeling of transition states further clarifies steric and electronic influences from the 2-chlorophenyl substituent .

Which advanced analytical techniques are recommended for resolving structural ambiguities in sulfonamide-containing pyrrolidine derivatives?

Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm molecular mass and isotopic patterns. Pair with 2D NMR (e.g., HSQC, HMBC) to assign stereochemistry and sulfonyl-group connectivity. For crystalline samples, single-crystal X-ray diffraction provides definitive conformation. If polymorphism is suspected, differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) identify phase variations. Cross-validate findings against reference standards for sulfonamide moieties .

How can researchers address discrepancies in reported solubility and stability data for this compound under varying experimental conditions?

Adopt standardized protocols (e.g., OECD Guidelines 105/117) to measure solubility in buffered aqueous systems (pH 1.2–7.4) and organic solvents. Use accelerated stability studies (40°C/75% RH) with HPLC-UV monitoring to track degradation products. For conflicting results, apply multivariate analysis (e.g., principal component analysis) to isolate variables like impurities or hydration states. Thermodynamic solubility can be validated via shake-flask methods coupled with Karl Fischer titration for water content .

What methodologies are effective in evaluating the compound’s potential as a protease inhibitor or receptor modulator?

Screen in vitro using fluorescence resonance energy transfer (FRET)-based assays for protease inhibition (e.g., trypsin-like serine proteases). For receptor modulation, employ surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Pair with molecular docking (AutoDock Vina) to predict binding poses, followed by MD simulations (AMBER) to assess stability. Validate in cell-based assays (e.g., luciferase reporter systems) to confirm functional activity .

How should researchers mitigate hazards associated with handling sulfonamide intermediates during scale-up?

Implement engineering controls (e.g., closed-system reactors) to limit exposure to airborne particulates. Use in-line FTIR or Raman spectroscopy for real-time monitoring of reactive intermediates. For waste, neutralize sulfonic acid byproducts with calcium hydroxide before disposal. Adopt hazard operability (HAZOP) studies to identify risks in unit operations, referencing safety protocols for sulfonyl chloride handling .

What strategies reconcile conflicting bioactivity data across different cell lines or animal models?

Conduct meta-analyses of dose-response curves to identify outliers or non-linear effects. Use isogenic cell lines to control for genetic variability. In vivo, apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for metabolic differences. Cross-validate with transcriptomics (RNA-seq) to identify off-target pathways. Comparative studies should standardize endpoints (e.g., IC50, LD50) and control for batch-to-batch compound variability .

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